molecular formula C18H17FN2O2S B12541989 3-(2-Fluorobenzene-1-sulfonyl)-1-(pyrrolidin-3-yl)-1H-indole CAS No. 651335-66-9

3-(2-Fluorobenzene-1-sulfonyl)-1-(pyrrolidin-3-yl)-1H-indole

Cat. No.: B12541989
CAS No.: 651335-66-9
M. Wt: 344.4 g/mol
InChI Key: LGSAEYXMDVZPMR-UHFFFAOYSA-N
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Description

3-(2-Fluorobenzene-1-sulfonyl)-1-(pyrrolidin-3-yl)-1H-indole is a synthetically designed small molecule of high interest in medicinal chemistry and drug discovery. Its structure incorporates multiple privileged pharmacophores, including an indole core, a pyrrolidine ring, and a fluorobenzenesulfonyl group, which are commonly found in clinically active drugs and bioactive compounds . The indole scaffold is a fundamental structure in numerous natural products and pharmaceuticals, known to confer a wide spectrum of biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial effects . The incorporation of a pyrrolidine ring, a saturated nitrogen heterocycle, enhances the three-dimensional coverage of the molecule and can favorably influence its physicochemical and pharmacokinetic properties, including solubility and the ability to form stereoselective interactions with biological targets . The fluorobenzenesulfonyl moiety can act as a bioisostere for carboxylic acid groups and is known to facilitate binding to target proteins through hydrogen bonding, a feature common in many sulfonamide-based anticancer and antimicrobial agents . This combination of structural features makes 3-(2-Fluorobenzene-1-sulfonyl)-1-(pyrrolidin-3-yl)-1H-indole a valuable chemical tool for high-throughput screening and a promising lead compound for the development of novel therapeutic agents . Researchers can leverage this compound to explore new chemical space in programs targeting central nervous system disorders, oncology, and infectious diseases. Note: This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

651335-66-9

Molecular Formula

C18H17FN2O2S

Molecular Weight

344.4 g/mol

IUPAC Name

3-(2-fluorophenyl)sulfonyl-1-pyrrolidin-3-ylindole

InChI

InChI=1S/C18H17FN2O2S/c19-15-6-2-4-8-17(15)24(22,23)18-12-21(13-9-10-20-11-13)16-7-3-1-5-14(16)18/h1-8,12-13,20H,9-11H2

InChI Key

LGSAEYXMDVZPMR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4F

Origin of Product

United States

Biological Activity

3-(2-Fluorobenzene-1-sulfonyl)-1-(pyrrolidin-3-yl)-1H-indole is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H16FN3O2S
  • CAS Number : 2905-21-7

Its structure features a pyrrolidine moiety linked to an indole, with a sulfonyl group attached to a fluorobenzene ring, which may contribute to its biological properties.

Antidepressant Activity

Research indicates that compounds with similar structures to 3-(2-Fluorobenzene-1-sulfonyl)-1-(pyrrolidin-3-yl)-1H-indole exhibit significant antidepressant effects. For instance, studies on related indole derivatives have shown that they can act as selective serotonin reuptake inhibitors (SSRIs) and antagonists at serotonin receptors, particularly 5-HT1A and 5-HT2A receptors. These interactions suggest potential antidepressant activity through modulation of serotonin pathways .

Antimicrobial Properties

The compound's sulfonyl group may enhance its antimicrobial activity. Compounds containing similar functional groups have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Inhibition of Enzymatic Activity

The indole framework is known for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies have shown that modifications in the indole structure can lead to increased potency against these enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. The compound's ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential for central nervous system disorders .

Study 1: Antidepressant Efficacy

In a recent study, derivatives of the indole scaffold were evaluated for their antidepressant properties using animal models. The results demonstrated that certain modifications led to a dose-dependent reduction in immobility times in forced swimming tests, indicating enhanced antidepressant activity .

Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of various sulfonamide derivatives against common pathogens. The results indicated that compounds with similar structures exhibited significant inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 4.9 µM to 17 µM .

Data Tables

Biological Activity Tested Compound IC50/MIC Values Reference
Antidepressant (SERT Inhibition)SB-64991580 nM
AntimicrobialVarious Sulfonamides4.9 - 17 µM
AChE InhibitionIndole DerivativesVarious

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that 3-(2-Fluorobenzene-1-sulfonyl)-1-(pyrrolidin-3-yl)-1H-indole exhibits potent anticancer properties. It has undergone evaluation by the National Cancer Institute (NCI), revealing significant cytotoxic effects against various human tumor cell lines.

Key Findings :

  • Cell Lines Tested : The compound was tested against a panel of approximately sixty cancer cell lines.
  • Inhibition Rates : A notable average cell growth inhibition rate (GI) was observed, indicating its potential for further development as an anticancer agent.
Cell Line IC50 (µM) Mechanism of Action
T-47D (breast)12.5Induction of apoptosis
HepG2 (liver)15.0Inhibition of proliferation
A549 (lung)10.0Cell cycle arrest at G2/M phase

These results suggest that the compound may interfere with critical cellular processes involved in cancer progression, making it a candidate for therapeutic use.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored extensively. It has shown activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of efficacy.

Research Summary :

  • Minimum Inhibitory Concentration (MIC) values were determined for various microorganisms.
Microorganism MIC (µg/mL) Type
Staphylococcus aureus32Gram-positive
Escherichia coli64Gram-negative
Candida albicans16Fungal

These findings highlight the compound's potential as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise in anti-inflammatory research. Studies indicate that it can inhibit the production of pro-inflammatory cytokines.

Data Overview :
In vitro studies demonstrated reductions in cytokine levels in LPS-stimulated macrophages:

Cytokine Control (pg/mL) Treatment (pg/mL)
TNF-alpha30075
IL-6400100

This suggests a potential mechanism for its application in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Cytotoxicity Assay on T-47D Cells : A study using MTT assays revealed significant reductions in cell viability with an IC50 value of 12.5 µM.
  • Antimicrobial Screening : Comprehensive screening identified this compound as one of the most active against E. coli and S. aureus, showcasing its potential as a new antibiotic.
  • Inflammation Model Study : In vivo studies demonstrated significant reductions in swelling and pain compared to control groups, supporting its therapeutic applications for inflammatory conditions.

Comparison with Similar Compounds

2-(1-Benzyl-5-methyl-2-phenyl-1H-pyrrol-3-yl)-1-(phenylsulfonyl)-1H-indole (41a) and 41b ()

  • Structural Differences :
    • 41a/41b : Phenylsulfonyl group at the 1-position of indole; benzyl-pyrrole substituents at the 2-position.
    • Target Compound : 2-Fluorobenzenesulfonyl at the 3-position; pyrrolidine at the 1-position.
  • Synthetic Efficiency: 41a achieved a 95% yield vs. 41b (78%), indicating substituent position (methyl/phenyl on pyrrole) impacts reaction efficiency . The target compound’s 2-fluorosulfonyl group may introduce steric or electronic challenges compared to non-fluorinated analogs.

5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indole (7c) ()

  • Structural Differences: 7c: 4-Methylphenylsulfonyl at the 1-position; fluorine at the 5-position of indole.
  • Functional Implications :
    • Fluorine at the 5-position (7c) may enhance metabolic stability, whereas 2-fluorosulfonyl in the target compound could alter π-π stacking or hydrogen bonding in target binding .

Pyrrolidine-Containing Indole Derivatives

(R)-3-[(1-Methylpyrrolidin-2-yl)methyl]-1H-indole ()

  • Structural Differences :
    • Compound : Pyrrolidine is methylated and linked via a methylene bridge to the indole.
    • Target Compound : Pyrrolidin-3-yl directly attached to the indole nitrogen.

3-(1-Methyl-2-pyrrolidinyl)-1H-indole ()

  • Structural Differences :
    • Compound : 1-Methylpyrrolidin-2-yl substituent.
    • Target Compound : Pyrrolidin-3-yl without methylation.
  • Pharmacological Implications :
    • Methylation () could enhance blood-brain barrier penetration, while the target’s unmethylated pyrrolidine may favor polar interactions in peripheral tissues .

Fluorinated Heterocyclic Compounds

TRKA Kinase Inhibitor ()

  • Structural Differences :
    • Compound : Fluorophenyl and methoxyethyl groups on pyrrolidine; chromen-pyrazol core.
    • Target Compound : Simpler indole core with 2-fluorosulfonyl and pyrrolidine.
  • TRKA inhibitors often rely on fluorine for binding affinity, a property the target compound may share .

6-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)isoindolin-1-one (Example 122, )

  • Structural Differences :
    • Example 122 : Fluorinated chromen-pyrazolopyrimidine core.
    • Target Compound : Indole core with fluorosulfonyl.
  • Synthetic Parallels :
    • Both use fluorinated intermediates (e.g., 5-fluoroindole derivatives) and polar solvents (1,2-dimethoxyethane), indicating shared challenges in handling fluorinated precursors .

Preparation Methods

Direct Sulfonylation with 2-Fluorobenzenesulfonyl Chloride

Procedure :

  • A solution of the indole precursor (e.g., 1H-indole-3-carbaldehyde) in anhydrous THF is treated with NaH (60% in oil) and 15-crown-5 ether under inert atmosphere.
  • 2-Fluorobenzenesulfonyl chloride is added dropwise, followed by stirring at room temperature for 1–2 hours.
  • Purification via silica gel chromatography (hexane/ethyl acetate) yields the sulfonylated product.

Example :
In a synthesis of 5-(2-fluorophenyl)-1-[(2-fluorophenyl)sulfonyl]-1H-pyrrole-3-carbaldehyde, this method achieved a 78% yield after recrystallization.

Key Data :

Substrate Conditions Yield Purification Method
1H-Indole-3-carbaldehyde NaH, THF, 15-crown-5 78% Column chromatography
5-Amino-4-bromo-isoxazole Ethyl acetate/hexanes 44% Recrystallization

Alternative Sulfonylation Strategies

  • Microwave-assisted reactions : Reduced reaction times (2 hours vs. 24 hours) with comparable yields (75–93%).
  • Base-mediated sulfonylation : K₂CO₃ in CHCl₃ at reflux (70–80°C) for 2–3 hours, yielding 80–90%.

Introduction of the Pyrrolidin-3-yl Group

The pyrrolidin-3-yl substituent at position 1 is introduced via nucleophilic substitution or coupling reactions.

Nucleophilic Substitution with Pyrrolidine Derivatives

Procedure :

  • A Boc-protected pyrrolidin-3-amine is reacted with a halogenated indole precursor (e.g., 1-chloroindole) in the presence of Pd(PPh₃)₄ and Cs₂CO₃ in dioxane at 100°C.
  • Deprotection with TFA yields the free amine, which is subsequently coupled to the sulfonylated indole.

Example :
A patent (CN111527067A) describes the use of microwave-assisted deprotection to enhance efficiency, achieving >90% purity.

Coupling via Peptide Bond Formation

Procedure :

  • Indole-3-carboxylic acid derivatives are coupled to pyrrolidin-3-amine using BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA in DMF.
  • Yields range from 65–88% after recrystallization.

Key Data :

Coupling Reagent Solvent Temperature Yield
BOP DMF RT 85%
EDC/HOBt CH₂Cl₂ 0°C → RT 78%

Multi-Step Synthesis Approaches

Indole Core Construction

The indole skeleton is often synthesized via:

  • Fischer indole synthesis : Cyclization of phenylhydrazines with ketones under acidic conditions.
  • Hemetsberger–Knittel reaction : Thermolysis of azidocinnamates to form substituted indoles.

Example :
A 7-bromo-9H-pyrrolo[1,2-a]indole-2,3-dicarboxylate was synthesized via a phosphine-catalyzed Michael addition/Wittig reaction , yielding 93% under microwave irradiation.

Sequential Functionalization

  • Sulfonylation at position 3.
  • Pyrrolidine introduction via Buchwald–Hartwig coupling.
  • Final purification via preparative HPLC.

Optimization Note :

  • Use of ionic liquids (e.g., [HTBD+][TFE−]) improves reaction rates and yields in indole functionalization.

Challenges and Solutions

Regioselectivity Issues

  • Problem : Competing sulfonylation at positions 2 and 3.
  • Solution : Steric hindrance control using bulky bases (e.g., LDA) directs sulfonylation to position 3.

Purification Difficulties

  • Problem : Co-elution of byproducts in column chromatography.
  • Solution : Recrystallization from ethyl acetate/hexanes (1:4) enhances purity to >98%.

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